molecular formula C12H12N2O2 B1480168 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098015-38-2

3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480168
CAS No.: 2098015-38-2
M. Wt: 216.24 g/mol
InChI Key: QRMRZLXNMNDFIW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098015-38-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This pyrimidine-2,4-dione derivative features a 3,4-dimethylphenyl substituent, a structural motif commonly investigated for its potential biological activity. Compounds based on the pyrimidine-2,4(1H,3H)-dione scaffold are the subject of ongoing research in various therapeutic areas. Scientific literature indicates that structurally related thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent and selective inhibitors of macrophage migration inhibitory factor (MIF2), a homologous cytokine that plays a key role in cancer cell proliferation . These inhibitors have demonstrated the ability to suppress the growth of non-small cell lung cancer cells in both two-dimensional and three-dimensional cell cultures by inducing cell cycle arrest and deactivating the MAPK signaling pathway . Furthermore, other research efforts have explored pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues for their potential as antibacterial agents, specifically targeting the flavin-dependent thymidylate synthase (FDTS) enzyme in Mycobacterium tuberculosis . This enzyme is an attractive target for developing new antibacterial agents against multi-resistant pathogens . Researchers can utilize this compound as a valuable building block or reference standard for synthesizing novel derivatives and conducting structure-activity relationship (SAR) studies. Its molecular formula is C12H12N2O2 and it has a molecular weight of 216.24 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-11(15)5-6-13-12(14)16/h3-7H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMRZLXNMNDFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antiviral, and other pharmacological effects, supported by various research findings.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 1255776-62-5

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance activity against various bacterial strains.

CompoundMIC (µg/mL)Activity Against
This compound16E. faecium
Daptomycin1S. aureus
Vancomycin2S. aureus

The compound demonstrated an MIC of 16 µg/mL against Enterococcus faecium, indicating moderate antimicrobial efficacy compared to established antibiotics like daptomycin and vancomycin .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. Some studies suggest that certain substitutions on the pyrimidine ring can enhance activity against viral targets.

  • Example Findings :
    • A related compound showed IC50 values of 0.26 μM against viral replication processes .
    • Compounds with electron-donating groups exhibited improved antiviral activity, indicating the significance of molecular modifications in enhancing efficacy against viruses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to interfere with DNA and RNA synthesis in microbial cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or viral replication.
  • Membrane Disruption : Some studies suggest that pyrimidine derivatives can disrupt microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyrimidine derivatives:

  • Study on Antimicrobial Activity : A comprehensive study evaluated various pyrimidine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced their activity profiles .
  • Antiviral Screening : Another research effort screened pyrimidine derivatives for their ability to inhibit viral replication. The findings underscored the importance of specific substituents on the pyrimidine ring in enhancing antiviral efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyrimidine derivatives can induce apoptosis in non-small cell lung cancer cells through modulation of key signaling pathways .

Case Study : A derivative of pyrimidine was shown to inhibit the activity of d-Dopachrome tautomerase (D-DT), which is implicated in cancer progression. The compound demonstrated an IC50 value indicating its effectiveness in suppressing cell growth.

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities against various pathogens. The presence of the dimethylphenyl moiety enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.

Case Study : In vitro studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Inflammation is a critical component in various diseases, including autoimmune disorders and chronic conditions. Pyrimidine derivatives have been investigated for their anti-inflammatory properties.

Case Study : A related study explored the anti-inflammatory effects of pyrimidine compounds in animal models of inflammation. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including multi-component reactions involving isocyanates and aromatic amines. The efficiency of these synthetic routes can lead to high yields and purity of the final product .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Value (μM)Reference
AnticancerPyrimidine Derivative X5.0
AntimicrobialPyrimidine Derivative Y12.0
Anti-inflammatoryPyrimidine Derivative Z8.5

Comparison with Similar Compounds

Structural Features

The pyrimidine-2,4-dione core is common among analogs, but substituents at the N3 or C5/C6 positions drive functional diversity:

Compound Name Substituents/Ring Modifications Key Structural Differences
3-(3,4-Dimethylphenyl)pyrimidine-2,4-dione 3,4-Dimethylphenyl at N3 Lipophilic, electron-donating substituents
3-(4-Methoxyphenyl)pyrimidine-2,4-dione 4-Methoxyphenyl at N3 Polar methoxy group; electron-donating
3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno-fused ring + 3,5-dimethylphenyl Fused thiophene ring; enhanced rigidity
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione Pyrido-fused ring + trifluorophenyl Electron-withdrawing CF3 groups; fused pyridine

Key Observations :

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to polar substituents like methoxy (logP ~1.8) .
  • Ring Fusion: Fused systems (e.g., thieno- or pyrido-pyrimidines) enhance planar rigidity, improving target binding but reducing solubility .
Herbicidal Activity
  • Target Compound: No direct data, but structurally similar to PPO inhibitors like 2o (IC50 = 0.8 μM against NtPPO), which features trifluorophenyl groups .
  • Comparison: 3,4-Dimethylphenyl vs. Thieno-Pyrimidines: 3-(3,5-Dimethylphenyl)thieno-pyrimidine-2,4-dione () showed herbicidal activity due to π–π interactions with FAD cofactors .
Antiviral Activity
  • Pyrimidine-diones like stavudine and AZT are anti-HIV agents . The target compound’s dimethylphenyl group may hinder nucleoside analog formation but could enhance capsid protein inhibition, as seen in uracil derivatives .

Physicochemical Properties

Property 3-(3,4-Dimethylphenyl)pyrimidine-2,4-dione 3-(4-Methoxyphenyl)pyrimidine-2,4-dione 3-(3,5-Dimethylphenyl)thieno-pyrimidine-2,4-dione
Molecular Weight ~232.24 g/mol 218.21 g/mol 272.33 g/mol
logP (Predicted) 2.8 1.9 3.2
Hydrogen Bond Acceptors 4 5 4
Solubility (Water) Low Moderate Very Low

Structure-Activity Relationships (SAR)

  • HOMO/LUMO Profiles : Electron-rich substituents (e.g., dimethylphenyl) localize HOMO on the aromatic ring, enhancing π–π interactions with targets like FAD .
  • Steric Effects : Bulky 3,4-dimethyl groups may reduce enzymatic access compared to smaller substituents (e.g., methoxy) .
  • Electronic Effects : Trifluorophenyl groups in 2o increase electrophilicity, improving herbicidal potency .

Q & A

Basic: What are common synthetic routes for preparing 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione?

Answer:
A standard approach involves alkylation or arylation of pyrimidine-2,4(1H,3H)-dione precursors. For example:

  • Step 1 : React a pyrimidine-dione core (e.g., thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with a substituted phenyl group via nucleophilic substitution. Potassium carbonate in DMF is often used to promote alkylation with benzyl chlorides or chloroacetamides .
  • Step 2 : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and confirm structure via 1H^1 \text{H} NMR. Typical yields range from 60–85% for crystalline products .

Basic: How is the purity and structural integrity of the compound validated?

Answer:

  • Analytical Methods :
    • HPLC : Use a C18 column (100 × 4 mm) with a 25-minute gradient (e.g., acetonitrile/water) to assess purity (>95%) .
    • 1H^1 \text{H} NMR : Confirm substituent integration ratios (e.g., methyl protons at δ 2.1–2.3 ppm for 3,4-dimethylphenyl groups) .
    • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+^+-H2_2O] peaks for hydrated forms) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:
Contradictions often arise from solvent effects or tautomeric equilibria. For example:

  • Tautomerism : Pyrimidine-diones exhibit keto-enol tautomerism, which alters 1H^1 \text{H} NMR signals. Use deuterated DMSO to stabilize the keto form and reduce ambiguity .
  • Solvent Artifacts : Compare spectra in multiple solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to isolate solvent-induced shifts .
  • X-ray Crystallography : Resolve ambiguities definitively by determining the solid-state structure (e.g., intermolecular H-bonding patterns in crystal lattices) .

Advanced: What strategies optimize reaction yields for derivatives with bulky substituents?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SNAr reactions .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions involving hydrophobic aryl groups .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 10–15% for sterically hindered derivatives .

Advanced: How can computational methods guide the design of biologically active derivatives?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities for target enzymes (e.g., kinases or viral proteases). Focus on substituent interactions with hydrophobic pockets .
  • QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values for methyl groups) with bioactivity data to prioritize synthetic targets .
  • MD Simulations : Assess conformational stability of derivatives in aqueous environments to predict pharmacokinetic behavior .

Advanced: How are mechanistic contradictions in nitration or halogenation reactions addressed?

Answer:

  • Regioselectivity : Use 15N^{15} \text{N}-labeling to track nitration sites (e.g., para vs. meta positions on the phenyl ring) .
  • Competing Pathways : Monitor reaction intermediates via in situ IR spectroscopy to distinguish between radical and electrophilic mechanisms .
  • Isotopic Tracers : Employ 18O^{18} \text{O}-labeled HNO3_3 to confirm oxygen incorporation pathways during nitration .

Advanced: What methods evaluate the compound’s potential as a kinase inhibitor?

Answer:

  • Enzyme Assays : Measure IC50_{50} values using fluorescence-based ADP-Glo™ assays (e.g., against CDK2 or EGFR kinases) .
  • Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., HeLa or MCF-7) with EC50_{50} values <10 µM indicating high potency .
  • Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .

Advanced: How are degradation pathways studied under physiological conditions?

Answer:

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (UV light) stress. Monitor degradation via LC-MS to identify labile sites (e.g., hydrolysis of the dione ring) .
  • Metabolite Identification : Use hepatocyte microsomes to simulate Phase I/II metabolism and detect glucuronide or sulfate conjugates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

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